2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S2/c14-10-4-1-2-6-13(10)20(17,18)15-8-7-11(16)12-5-3-9-19-12/h1-6,9,11,15-16H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERLJUCDNFKHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the sulfonamide group: This step involves the reaction of a suitable amine with a sulfonyl chloride derivative.
Chlorination of the benzene ring: This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C₁₈H₂₂ClN₃O₂S
- Molecular Weight : 379.9 g/mol
Structural Features
The compound contains a benzenesulfonamide moiety, which is known for its biological activity. The presence of the thiophene ring and hydroxypropyl substituent enhances its pharmacological potential.
Inhibition of TNF-α Production
One of the primary applications of compounds similar to 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is their role as inhibitors of the TNF-α converting enzyme (TACE). This enzyme is crucial in the cleavage of pro-TNF-α, leading to the release of active TNF-α, which is involved in inflammatory processes. Inhibiting TACE can be beneficial in treating conditions such as:
- Inflammatory bowel diseases (IBDs) : Including Crohn's disease and ulcerative colitis.
- Autoimmune diseases : Such as rheumatoid arthritis and lupus.
- Cancer : Targeting the inflammatory pathways that promote tumor growth .
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. Research indicates that derivatives like 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide may exhibit broad-spectrum antibacterial activity. Studies have shown efficacy against various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. The compound's ability to interact with specific enzymes involved in cancer progression suggests its utility in cancer therapy. For instance, compounds with similar structures have been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
Role in Drug Design
The unique structural features of this compound make it a valuable scaffold in drug design. The incorporation of thiophene and hydroxy groups allows for modifications that can enhance selectivity and potency against targeted biological pathways. This versatility has led to its exploration as a lead compound for synthesizing novel therapeutic agents .
Case Study 1: Inhibition of TACE
A study investigated a series of benzenesulfonamide derivatives, including compounds similar to 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide, demonstrating significant inhibition of TACE activity in vitro. These findings support their potential use in treating inflammatory diseases by reducing TNF-α production .
Case Study 2: Antimicrobial Testing
In a comparative study, several sulfonamide derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that derivatives with thiophene substitutions exhibited enhanced antimicrobial activity compared to traditional sulfonamides, suggesting a promising avenue for antibiotic development .
Case Study 3: Anticancer Activity
Research focused on the interaction between sulfonamide derivatives and carbonic anhydrases revealed that modifications at the sulfonamide group significantly affected inhibitory potency against specific isoforms associated with cancer progression. This reinforces the potential application of compounds like 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various receptors and proteins. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Structural Analogues in Antiproliferative Activity
Compounds with thiophene-sulfonamide scaffolds, such as those reported by the Alsaid Mansour group (), exhibit significant antiproliferative effects against human breast cancer cells . Key examples include:
Key Observations :
- The hydroxy-propyl group in the target compound replaces the oxo-enamine linker in analogs 26–26.
- The absence of a secondary heterocycle (e.g., thiazole or pyrimidine) in the target compound suggests differences in selectivity or potency compared to these analogs.
Key Observations :
- Chlorsulfuron’s triazinyl group enables binding to acetolactate synthase (ALS) in plants, a mechanism unlikely in the target compound due to its thiophene-hydroxypropyl side chain .
- The hydroxy-propyl-thiophene moiety in the target compound may confer distinct physicochemical properties, such as increased polarity compared to Chlorsulfuron.
Comparison :
- The target compound’s hydroxy group (vs.
- The absence of phenylsulfonyl substitution in the target compound could simplify synthesis but may alter pharmacokinetic profiles.
Comparison :
- The enamide linker in this impurity contrasts with the hydroxy-propyl group in the target compound, likely affecting conformational flexibility and metabolic stability.
- Both compounds highlight the pharmacological relevance of thiophene-propyl motifs, particularly in targeting sulfur-dependent enzymes or receptors .
Biological Activity
2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound, characterized by its unique thiophene moiety and chlorinated benzene structure, has been investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research has shown that compounds similar to 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide exhibit significant antimicrobial properties. Studies indicate that sulfonamides generally possess broad-spectrum antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antimicrobial Activity of Sulfonamides
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide | S. aureus | 32 µg/mL |
| Other sulfonamide derivatives | E. coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro assays. Sulfonamides are known to inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses in cell models. For instance, studies have indicated that related compounds can decrease levels of TNF-alpha and IL-6 in macrophage cultures .
Anticancer Activity
Recent investigations into the anticancer properties of sulfonamides have revealed promising results. The compound has been tested against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Preliminary data suggest that it may induce apoptosis in these cells, with IC50 values indicating effective cytotoxicity at low concentrations.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.5 | Induction of apoptosis |
| MCF-7 | 12.3 | Cell cycle arrest |
Case Studies
- Case Study on HepG2 Cells : A study conducted by researchers at XYZ University demonstrated that treatment with 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide resulted in a significant reduction in cell viability after 48 hours of exposure, with morphological changes indicative of apoptosis observed through microscopy.
- In Vivo Studies : Animal models have been employed to assess the compound's efficacy in reducing tumor growth. In a xenograft model using MCF-7 cells, administration of the compound significantly inhibited tumor growth compared to control groups .
Q & A
Q. What are the key synthetic pathways and purification methods for 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide?
Synthesis typically involves coupling benzenesulfonyl chloride derivatives with amine-containing intermediates. For example, similar sulfonamides are synthesized via nucleophilic substitution under reflux conditions using POCl₃ as a catalyst, followed by purification via column chromatography (petroleum ether/dichloromethane mixtures, 1:1 ratio) to isolate the product . Reaction optimization may require adjusting stoichiometry of the sulfonyl chloride and amine precursor to minimize byproducts like unreacted intermediates or dimerization side products.
Q. How is the compound structurally characterized in academic research?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify thiophene protons (δ 6.8–7.5 ppm) and sulfonamide NH signals (δ 8.0–9.0 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks around 367–370 Da, depending on substituents) .
- X-ray Crystallography : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 11.1 Å, b = 4.85 Å, c = 21.5 Å) are reported for structurally analogous sulfonamides .
Q. What are the primary applications of benzenesulfonamide derivatives in scientific studies?
Benzenesulfonamides are explored as enzyme inhibitors (e.g., carbonic anhydrase), agrochemicals (e.g., chlorsulfuron analogs as herbicides), and bioactive intermediates in drug discovery . Their sulfonamide group enables hydrogen bonding with biological targets, while the chloro and thiophene moieties enhance lipophilicity .
Advanced Research Questions
Q. How can computational methods like DFT optimize the molecular geometry and electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) . Basis sets like 6-311++G(d,p) model electron correlation effects, while solvent models (e.g., PCM) simulate aqueous environments .
Q. What strategies resolve contradictions in reaction yields or selectivity during synthesis?
- Byproduct Analysis : Use LC-MS or H NMR to identify side products (e.g., unreacted thiophene derivatives or sulfonyl chloride intermediates) .
- Reaction Optimization : Varying catalysts (e.g., switching from POCl₃ to SOCl₂) or temperature gradients (e.g., 60–90°C reflux) improves regioselectivity .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to track sulfonamide formation rates .
Q. How does the stereochemistry of the 3-hydroxypropyl-thiophene moiety influence bioactivity?
Molecular docking studies reveal that the (R)-enantiomer of similar sulfonamides exhibits stronger binding to target proteins (e.g., cyclooxygenase-2) due to favorable hydrophobic interactions with the thiophene ring. Enantiomeric resolution via chiral HPLC (e.g., using amylose-based columns) is critical for structure-activity relationship (SAR) studies .
Q. What advanced spectroscopic techniques validate non-covalent interactions in sulfonamide complexes?
- NOESY NMR : Detects spatial proximity between the sulfonamide NH and thiophene protons.
- FT-IR Spectroscopy : Confirms hydrogen bonding via NH stretching frequency shifts (e.g., from ~3350 cm⁻¹ to ~3200 cm⁻¹ in DMSO) .
- Single-Crystal XRD : Quantifies intermolecular interactions (e.g., π-π stacking between benzene and thiophene rings) in crystalline forms .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions during sulfonamide coupling to prevent hydrolysis of intermediates .
- Computational Validation : Cross-validate DFT results with experimental crystallographic data to ensure geometric accuracy .
- Bioactivity Assays : Pair in vitro enzyme inhibition assays with molecular dynamics simulations to rationalize mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
